Journal Name:Materials Today Advances
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3D Hollow Spheres Comprising MXene/g-C3N4 Heterostructre for Efficient Polysulfide Adsorption and Conversion in High-Performance Li-S Batteries
Materials Today Advances ( IF 0 ) Pub Date: 2023-06-24 , DOI: 10.1016/j.jelechem.2023.117629
Suppressing the lithium polysulfides (LiPSs) shuttle and facilitating ion and charge transport in the electrode component resulting in effective sulfur conversion, is essential for the efficient functioning of lithium-sulfur (Li-S) batteries have substantial sulfur loading. In this study, a multifunctional cathode material based on a three-dimensional MXene and g-C3N4 hollow spheres framework was designed. This design aimed to create a conductive Platform with high absorptive and catalytic capability that would boost the performance of Li-S batteries in practical operating conditions. At the electrode level, the 3D hollow spherical architecture offers a large surface area to achieve high sulfur loading, preserves structure integrity in the electrode over significant volume changes of sulfur species, and facilitates diffusion of Li+ and electrolyte flow. At the molecular level, the pyridinic structure of g-C3N4 and the MXene conductive platform allows for fast sulfur conversion. The cathode, consisting sulfur ratio of 80%, exhibits a remarkable primary specific capacity of 1350.6 mAhg-1 at 0.1 C. It retains 877.2 mAhg-1 after 100 cycles, showing a 65.2% retention rate. Furthermore, it exhibits exceptional electrochemical properties in terms of rate performance, giving a capacity of 632.5 mAhg-1 at a current of 4 C. Our findings may have future technological consequences since they may speed the development of cost-effective and more efficient electrode materials for Li-S batteries.
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Some approximations on the effect of the supporting electrolyte towards electrochemical advanced oxidation degradation of Reactive Orange 84 (RO84)
Materials Today Advances ( IF 0 ) Pub Date: 2023-06-21 , DOI: 10.1016/j.jelechem.2023.117626
In this paper, some advanced oxidation electrochemical processes such as anodic oxidation (AO), electro-Fenton (EF), and photoelectro-Fenton (PEF) to carry out the degradation of the azo dye Reactive Orange 84 (RO84) are presented. For this, boron-doped diamond (BDD) electrodes were used, and different configurations were taken in a stirred tank cell, like BDD/graphite and BDD/BDD. The effect of different operating parameters on the discoloration process was evaluated, including the concentration of the supporting electrolyte, namely 50 and 75 mM of Na2SO4, along with 50 mM NaCl and mixtures of Na2SO4 + 25 mM NaCl. The effect of the applied current density at 25, 50, and 100 mA cm−2 over the loss of color was also analyzed using initial RO84 concentrations of 100 and 200 mg/L. The production of free radicals was evaluated in the bulk solution. The decrease in chemical oxygen demand (COD) was determined and the evolution of oxalic acid, a nontoxic, short-chain carboxylic acid was quantified as a final product of all treatments by using ion-exclusion high-performance liquid chromatography.
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Electrochemical ratiometry: A new route towards bioaffinity-based in vitro diagnostics
Materials Today Advances ( IF 0 ) Pub Date: 2023-07-17 , DOI: 10.1016/j.jelechem.2023.117667
In vitro diagnostics (IVD) is aimed at ensuring human welfare and life security. Electrochemical sensors have been utilized in different applications, such as environmental contaminant detection and food safety, especially in the field of IVD, due to their excellent properties such as high sensitivity, simple to use, and cost-effectiveness. However, reluctant reproducibility and accuracy are among the most insurmountable hindrances for electrochemical IVD sensors, especially bioaffinity-based ones essential in disease biomarker detection and infection prognoses. In recent years, inspired by the ratiometric strategy from fluorometry, electrochemically ratiometric biosensors have been increasingly developing. This review highlights recent advances in bioaffinity based electrochemically ratiometric sensors (BERS) for IVD applications. Their signal generation strategies and analysis applications, especially for potential applications in the real world, are introduced. Finally, we enlighted several thoughts and insights into the design and application of BERS in IVD and provided the challenges and perspectives in this domain.
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Porous cerium-zeolite bifunctional ORR/OER electrocatalysts in alkaline media
Materials Today Advances ( IF 0 ) Pub Date: 2023-07-17 , DOI: 10.1016/j.jelechem.2023.117668
Zeolite ZSM-5 and zeolite β were modified by aqueous ion exchange with cerium and then calcined (cal) to obtain Ce-ZSM-5, Ce-ZSM-5 cal, Ce-β, and Ce-β cal electrocatalysts. X-ray powder diffraction analysis, Fourier Ttransform infrared spectroscopy, scanning electron microscopy with energy dispersive spectroscopy, X-ray photoelectron spectroscopy, fluorescence spectroscopy, and Brunauer-Emmett-Teller method revealed changes in the structure and porosity of zeolites upon calcination. Voltammetry, chronoamperometry, and electrochemical impedance spectroscopy were used for testing four zeolites for oxygen evolution reaction (OER) and oxygen reduction reaction (ORR) in alkaline media. OER starts the earliest at Ce-β cal with onset overpotential 50, 70, and 110 mV lower than Ce-ZSM-5 cal, Ce-ZSM-5, and Ce-β. Ce-β cal further showed the lowest OER Tafel slope (114 mV dec−1). Consequently, the highest OER current density was recorded in the case of Ce-β cal, followed by Ce-β, Ce-ZSM-5 cal, and Ce-ZSM-5. Regarding ORR, Ce-ZSM-5 cal showed the lowest Tafel slope (70 mV dec−1) with the highest current densities that remained constant during the chronoamperometry test with a negligible decrease of 4%. It could be concluded that calcined forms exhibit better performance for OER and OER than their parent, non-calcined forms due to more active sites available for OER/ORR and decreased charge-transfer resistance.
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Competitive electrochemical immunosensors by immobilization of hexahistidine-rich recombinant proteins on the signal labels
Materials Today Advances ( IF 0 ) Pub Date: 2023-07-16 , DOI: 10.1016/j.jelechem.2023.117662
Most of proteins in the commercial ELISA kits are recombinant with hexahistidine (His6) tags. Based on this fact, we proposed a simple procedure for the preparation of signal labels and the design of competitive immunosensors. The signal labels were fabricated through the high-affinity interaction between the His6 tails on the surface of recombinant proteins and the coordinatively unsaturated copper ions on the surface of pristine Cu-based metal organic framework (Cu-MOF). The recombinant protein-modified MOF could be captured by the sensor electrode, thus producing a strong differential pulse voltammetry signal through the electrochemical reduction of Cu2+ ions in MOF. However, the target protein in sample solution could compete with the His6-tagged protein on the surface of Cu-MOF to bind the antibody attached on the electrode, thus leading to the decrease in the electrochemical signal. The peak current showed an inversely relationship with the concentration of target protein. The competitive immunosensor exhibited a linear range of 1 pg/mL to 1 ng/mL with SARS-CoV-2 nucleocapsid protein (N-protein) as the target analyte. We believe that the method can be used to detect other proteins by utilizing the characteristic of recombinant proteins in commercial kits.
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Combination of porous structure and MnO2 modification for improving capacitance of planar BDD electrode
Materials Today Advances ( IF 0 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.jelechem.2023.117647
Wearable electronic devices have become a preferred choice for health monitoring, but suffer from low capacitance of planar electrodes. This work aims to improve the capacitive performance through the combination of porous boron-doped diamond (BDD) and MnO2 modification. BDD film was deposited on the substrate of titanium foam using hot-filament chemical vapor deposition (HFCVD). Constant-voltage deposition was then employed to deposit MnO2 on the BDD, and the deposition time was adjusted to evaluate the influence of MnO2 modification on the electrode capacitance. Porous structure formed by titanium foam enables BDD electrode to exhibit larger specific surface area, and reach a capacitance of 67.9 mF/cm2. Porous BDD/MnO2 film (MnO2 deposited for 1500 s) shows pea-like morphology and has optimal capacitive performance. BDD/MnO2-1500 s electrode displays a maximum capacitance of 1383.6 mF/cm2 at a current density of 2 mA/cm2, which is about 195 times that of the planar BDD electrode (7.1 mF/cm2 at a current density of 2 mA/cm2) along with a minimum Rct value of 2 Ω. This allows us to see the fact that improvement mechanism of combining porous structure and MnO2 modification may result from common effect of three following aspects: (1) Porous structure gives BDD superior specific surface area and favorable ion transport channels than planar electrode; (2) Pseudocapacitance effect of MnO2 increases the capacitance density; (3) Pea structure of MnO2 may markedly increase the specific surface area of the film and shorten ion/electronic diffusion distances.
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Numerical investigation of capacitive deionization (CDI) with divergent and convergent channels
Materials Today Advances ( IF 0 ) Pub Date: 2023-07-03 , DOI: 10.1016/j.jelechem.2023.117642
This research aims to explore the impact of tilted channel configurations of CDI cells on desalination performance. The results reveal that the titled convergent channels have a faster average salt adsorption rate (ASAR) than the regular straight geometry. For desalination operations that end at a quarter of the equilibrium salt adsorption capacity (SAC), the convergent spacer with a slight slope of 1.5 degrees has a 20 % higher ASAR than the typical straight geometry (0.15 mg/g/min for convergent and 0.12 mg/g/min for straight). This gain increases to about 24, 29.5, and 33%, respectively, for slopes of 3.5, 5.5, and 7 degrees, compared to the straight geometry with the same spacer thickness. By looking at the underlying mechanisms, the spacer geometry is found to shift the location of the initial adsorption. This affects how quickly the device outputs the cleaned water. Interestingly, the geometry angle can also affect the location of the depletion zone, so tilted spacers can also affect the behavior during electrode starvation. Specifically, the convergent geometry has the depletion zone in the middle of the electrode instead of the corner near the outlet, as seen for straight and divergent channels. Together, these findings indicate how to construct tilted spacers to enhance CDI performance.
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Amino acid imidazole ionic liquids as green corrosion inhibitors for mild steel in neutral media: Synthesis, electrochemistry, surface analysis and theoretical calculations
Materials Today Advances ( IF 0 ) Pub Date: 2023-07-11 , DOI: 10.1016/j.jelechem.2023.117650
The corrosion inhibition properties of three amino acid imidazole ionic liquids ([CyVIm][AA]) as corrosion inhibitors for mild steel in a 3.5 wt% NaCl corrosion medium were evaluated by electrochemical measurements. The polarization experiments show that [CyVIm][AA] influences anode reaction processes, demonstrating that [CyVIm][AA] is an anodic inhibitor type corrosion inhibitor. [CyVIm]Try outperforms [CyVIm]His and [CyVIm]Pro in terms of corrosion inhibition. The results of surface analysis and quantum chemical calculations show that [CyVIm]Try can form a protective film on the surface of mild steel and inhibit surface corrosion. Furthermore, by applying molecular dynamics simulations, after investigating the corrosion inhibitor adsorption trends on the Fe (1 1 0) surface, the interaction order between the molecular framework of the Fe corrosion inhibitor and the Fe (1 1 0) surface for entanglement was determined. According to the radial distribution function, the corrosion inhibitor adsorption mode on the metal surface is composite adsorption with chemisorption as the major mode and physical adsorption as the secondary mode.
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Temperature effects on the electrodeposition of semiconductors from a weakly coordinating solvent
Materials Today Advances ( IF 0 ) Pub Date: 2023-07-01 , DOI: 10.1016/j.jelechem.2023.117638
Temperature is an important variable in electrochemistry, increasing the operating temperature has the capacity to provide significant increases in mass transport and electron transfer rates. In the case of electrodeposition, it can also allow the deposition of crystalline material which would otherwise be amorphous when grown at lower temperatures. In this work we exploit a high boiling point, weakly coordinating solvent, o-dichlorobenzene, to electrodeposit the p-block semiconductors antimony and antimony telluride at temperatures up to 140 °C. The effect of the temperature on the morphology and crystallinity of the deposits is investigated using scanning electron microscopy, X-ray diffraction, Raman spectroscopy and optical microscopy. An attempt is also made to rationalise the role of temperature in electrodeposition and its influence on the aforementioned properties.
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Decoration of Bi2O3NPs-AgNPs-ErGO as a first electrochemical nanosensor for sensitive determination of nelarabine in pharmaceutical dosage form and human serum samples
Materials Today Advances ( IF 0 ) Pub Date: 2023-07-07 , DOI: 10.1016/j.jelechem.2023.117651
In view of the unquestionable necessity for rapid and accurate analysis of drug molecules to monitor patient overdose, numerous nanosensor-based technologies have been developed in addition to quality control of pharmaceutical manufacture and drug administration. In this regard, sensitive detection of a potent anticancer agent, nelarabine (NEL) was examined at the bare and modified glassy carbon electrode (GCE) with the help of differential pulse (DP) and cyclic voltammetry (CV) techniques. A unique and highly effective nanosensor was developed using a combination of bismuth (III) oxide nanoparticles (Bi2O3NPs), silver nanoparticles (AgNPs), and electrochemically reduced graphene oxide (ErGO) onto the GCE surface. The modified Bi2O3NPs-AgNPs-ErGO/GCE was characterized by scanning electron microscopy (SEM), CV, and electrochemical impedance spectroscopy (EIS) investigations. Influences of various parameters viz., loading of Bi2O3NPs, AgNPs, and GO on the modified GCE, electrolyte pH (PBS 7.0), accumulation potential (–0.2 V), and time (60 s), and scan rate (50 mV s−1) were optimized for NEL response. An enhancement in the current responses toward the oxidation of NEL was observed with the Bi2O3NPs-AgNPs-ErGO/GCE compared to that noticed with bare GCE. The modified GCE affirmed high sensitivity, low limit of detection (LOD), excellent reproducibility, repeatability, and storage stability that clearly indicated the effective accuracy of the developed nanosensor. The linear behavior in the concentration range was found to be 0.02–1.0 µM, with LOD values of 0.003 nM in PBS 7.0 and 0.065 nM in serum samples. The electrochemical mechanism of NEL at the bare and modified GCEs were revealed as diffusion-controlled and adsorption-controlled mechanism processes, respectively. The linear calibration curves at both the bare and modified GCEs were noticed for increasing NEL concentrations, as constructed from the DPV measurements. Applications of the Bi2O3NPs-AgNPs-ErGO/GCE for NEL detection in pharmaceutical dosage form and human serum sample showed well-accepted recovery results of 98–99 %. The effect of interfering agents was checked on the selectivity of the developed method, and the modified electrode was found to be selective toward NEL in the presence of these interfering agents.
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